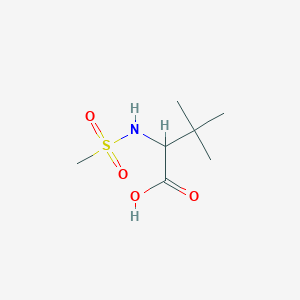
2-Methanesulfonamido-3,3-dimethylbutanoic acid
Descripción general
Descripción
2-Methanesulfonamido-3,3-dimethylbutanoic acid is a useful research compound. Its molecular formula is C7H15NO4S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methanesulfonamido-3,3-dimethylbutanoic acid (CAS No. 1600940-76-8) is a compound with notable biological activity, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H15N1O4S1
- Molecular Weight: 195.27 g/mol
- IUPAC Name: this compound
The compound features a methanesulfonamide group, which is known for its biological significance in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The methanesulfonamide moiety can influence enzyme activity and receptor binding, which are critical for its pharmacological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that related sulfonamide derivatives possess significant activity against various bacterial strains, indicating potential for use as antimicrobial agents.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Sulfonamide-based drugs are commonly used to treat inflammatory conditions due to their ability to inhibit specific pathways involved in inflammation .
Case Studies and Research Findings
-
Antibacterial Activity:
- A study demonstrated that sulfonamide derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded, showing promising results for further development in antibiotic therapies.
- Metabolomic Studies:
-
Pharmacokinetics:
- Investigations into the pharmacokinetics of sulfonamide compounds suggest that modifications in the chemical structure can significantly affect absorption and bioavailability. Understanding these parameters is crucial for developing effective therapeutic agents.
Data Table: Biological Activity Summary
Propiedades
IUPAC Name |
2-(methanesulfonamido)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-7(2,3)5(6(9)10)8-13(4,11)12/h5,8H,1-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBMNHWDNXNFMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















